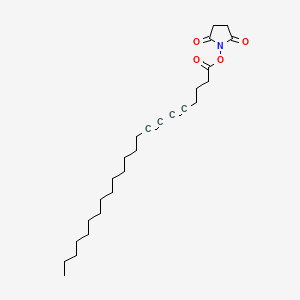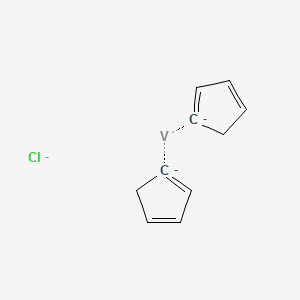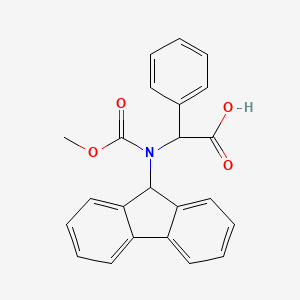
Fmoc-dl-(phenyl)gly-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-dl-(phenyl)gly-oh typically involves the protection of the amino group of dl-(phenyl)glycine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting dl-(phenyl)glycine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are mild, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like high-performance liquid chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-dl-(phenyl)gly-oh undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole are frequently used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids or peptides ready for further elongation in peptide synthesis .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-dl-(phenyl)gly-oh is used extensively in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amino terminus of amino acids .
Biology
In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It allows for the precise construction of peptide sequences, which are crucial in studying protein functions and interactions .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways in the body, offering potential treatments for various diseases .
Industry
Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and research purposes. Its use in solid-phase peptide synthesis allows for the efficient production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-dl-(phenyl)gly-oh primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of glycine, preventing unwanted reactions during peptide elongation. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-glycine: Similar to Fmoc-dl-(phenyl)gly-oh but without the phenyl group, making it less hydrophobic.
Fmoc-phenylalanine: Contains a phenyl group like this compound but has an additional methylene group, making it bulkier.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the phenyl group on glycine. This combination provides a balance of hydrophobicity and reactivity, making it suitable for various applications in peptide synthesis .
Properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-yl(methoxycarbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C23H19NO4/c1-28-23(27)24(20(22(25)26)15-9-3-2-4-10-15)21-18-13-7-5-11-16(18)17-12-6-8-14-19(17)21/h2-14,20-21H,1H3,(H,25,26) |
InChI Key |
YGAHWIVCYHLHSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1C2=CC=CC=C2C3=CC=CC=C13)C(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


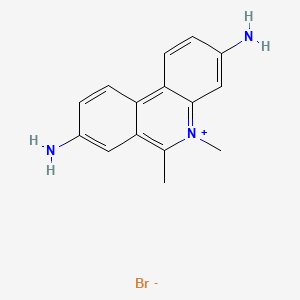
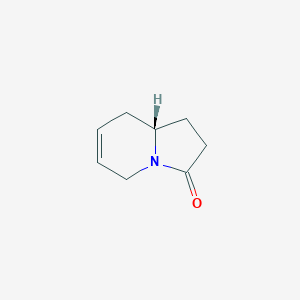
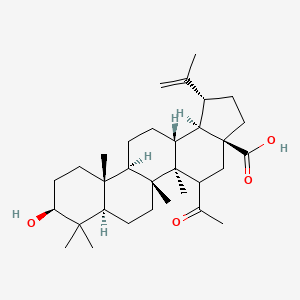
![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
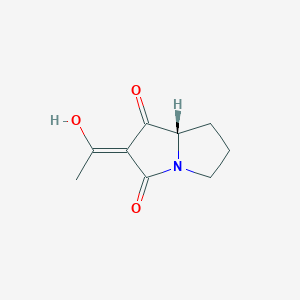
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)
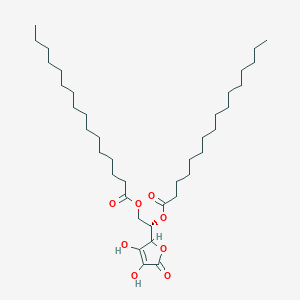
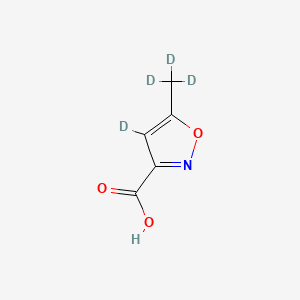
![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)
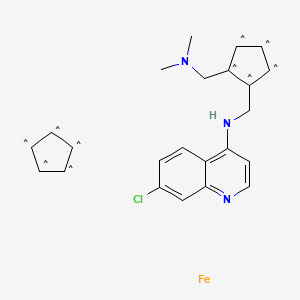
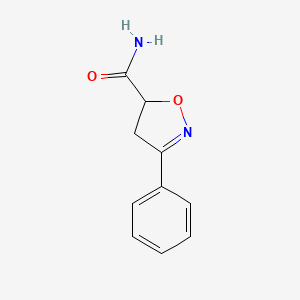
![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)
